Cas no 31526-71-3 (1-(3-ethoxy-4-methoxyphenyl)ethan-1-one)
1-(3-ethoxy-4-methoxyphenyl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
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- 1-(3-Ethoxy-4-methoxyphenyl)ethanone
- 1-(3-ethoxy-4-methoxyphenyl)ethan-1-one
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- MDL: MFCD18375406
- Inchi: 1S/C11H14O3/c1-4-14-11-7-9(8(2)12)5-6-10(11)13-3/h5-7H,4H2,1-3H3
- InChI Key: VYPAEKCKAWMJED-UHFFFAOYSA-N
- SMILES: O(CC)C1C=C(C(C)=O)C=CC=1OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
1-(3-ethoxy-4-methoxyphenyl)ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QS295-25g |
1-(3-ethoxy-4-methoxyphenyl)ethan-1-one |
31526-71-3 | 98% | 25g |
1393CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QS295-5g |
1-(3-ethoxy-4-methoxyphenyl)ethan-1-one |
31526-71-3 | 98% | 5g |
1001.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QS295-1g |
1-(3-ethoxy-4-methoxyphenyl)ethan-1-one |
31526-71-3 | 98% | 1g |
281.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QS295-250mg |
1-(3-ethoxy-4-methoxyphenyl)ethan-1-one |
31526-71-3 | 98% | 250mg |
51CNY | 2021-05-08 | |
| Alichem | A019113711-100g |
1-(3-Ethoxy-4-methoxyphenyl)ethanone |
31526-71-3 | 98% | 100g |
$441.00 | 2023-09-02 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QS295-200mg |
1-(3-ethoxy-4-methoxyphenyl)ethan-1-one |
31526-71-3 | 98% | 200mg |
97.0CNY | 2021-07-10 | |
| Apollo Scientific | OR941430-250mg |
3'-Ethoxy-4'-methoxyacetophenone |
31526-71-3 | 98% | 250mg |
£27.00 | 2025-02-20 | |
| Apollo Scientific | OR941430-1g |
3'-Ethoxy-4'-methoxyacetophenone |
31526-71-3 | 98% | 1g |
£60.00 | 2025-02-20 | |
| abcr | AB428182-250 mg |
3'-Ethoxy-4'-methoxyacetophenone; . |
31526-71-3 | 250mg |
€87.80 | 2023-04-23 | ||
| abcr | AB428182-1 g |
3'-Ethoxy-4'-methoxyacetophenone; . |
31526-71-3 | 1g |
€119.10 | 2023-04-23 |
1-(3-ethoxy-4-methoxyphenyl)ethan-1-one Suppliers
1-(3-ethoxy-4-methoxyphenyl)ethan-1-one Related Literature
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Szilvia Nagy,János Pipek Phys. Chem. Chem. Phys., 2015,17, 31558-31565
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
Additional information on 1-(3-ethoxy-4-methoxyphenyl)ethan-1-one
Chemical Profile of 1-(3-ethoxy-4-methoxyphenyl)ethan-1-one (CAS No. 31526-71-3)
1-(3-ethoxy-4-methoxyphenyl)ethan-1-one, identified by its Chemical Abstracts Service (CAS) number 31526-71-3, is a significant organic compound that has garnered attention in the field of pharmaceutical chemistry and chemical biology. This compound, featuring a phenyl ring substituted with ethoxy and methoxy groups, along with an acetyl moiety, exhibits a unique structural framework that makes it a valuable intermediate in synthetic chemistry and a potential candidate for further biological evaluation.
The molecular structure of 1-(3-ethoxy-4-methoxyphenyl)ethan-1-one consists of a benzene ring substituted at the 3-position with an ethoxy group (-OCH₂CH₃) and at the 4-position with a methoxy group (-OCH₃). The presence of these two electron-donating groups enhances the electrophilic nature of the aromatic ring, making it more susceptible to various chemical transformations. Additionally, the ketone functional group at the 1-position provides a site for further derivatization, enabling the synthesis of more complex molecules.
This compound has been studied in the context of developing novel pharmaceutical agents due to its structural similarity to certain bioactive natural products. For instance, structurally related compounds have been investigated for their potential roles as kinase inhibitors, which are crucial in targeting various diseases, including cancer. The methoxy and ethoxy substituents are known to modulate the electronic properties of the aromatic system, thereby influencing the compound's interaction with biological targets.
Recent advancements in computational chemistry have allowed researchers to predict the biological activity of 1-(3-ethoxy-4-methoxyphenyl)ethan-1-one with greater accuracy. Molecular docking studies have suggested that this compound may exhibit inhibitory activity against certain enzymes involved in inflammatory pathways. This finding aligns with the growing interest in developing anti-inflammatory agents that target specific enzymatic cascades without causing significant side effects.
The synthesis of 1-(3-ethoxy-4-methoxyphenyl)ethan-1-one can be achieved through various methodologies, including Friedel-Crafts acylation followed by reduction and subsequent functional group transformations. Modern synthetic approaches often employ catalytic methods to improve efficiency and reduce environmental impact. For example, palladium-catalyzed cross-coupling reactions have been utilized to introduce the ethoxy and methoxy groups selectively onto the aromatic ring.
In addition to its pharmaceutical potential, 1-(3-ethoxy-4-methoxyphenyl)ethan-1-one has found applications in materials science. Its ability to participate in polymerization reactions makes it a useful monomer or intermediate in the synthesis of advanced materials. These materials may exhibit unique properties such as enhanced thermal stability or biodegradability, which are highly sought after in industries ranging from electronics to packaging.
The chemical reactivity of 1-(3-ethoxy-4-methoxyphenyl)ethan-1-one also makes it a valuable tool in organic synthesis. It can undergo various reactions such as nucleophilic addition, oxidation, and reduction, allowing chemists to construct complex molecular architectures efficiently. This versatility has led to its use in multi-step syntheses of natural products and drug candidates.
From a regulatory perspective, 1-(3-ethoxy-4-methoxyphenyl)ethan-1-one is not classified as a hazardous or controlled substance under current international guidelines. This classification simplifies its handling and distribution, making it more accessible for research and industrial applications. However, standard laboratory practices should always be followed to ensure safe handling and disposal.
The future research directions for 1-(3-ethoxy-4-methoxyphenyl)ethan-1-one include further exploration of its biological activity and development of novel synthetic routes. High-throughput screening techniques may be employed to identify new derivatives with enhanced potency or selectivity. Additionally, green chemistry principles should be integrated into its synthesis to minimize waste and energy consumption.
In conclusion, 1-(3-ethoxy-4-methoxyphenyl)ethan-1-one (CAS No. 31526-71-3) is a multifaceted compound with significant potential in pharmaceuticals, materials science, and organic synthesis. Its unique structural features and reactivity make it a valuable building block for developing new drugs and advanced materials. As research continues to uncover its properties and applications, this compound is poised to play an increasingly important role in scientific innovation.
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